Proven Industrial-Scale Synthetic Utility: 5,7-Difluoroquinazolin-4(3H)-one as the Core Intermediate in AZD0530 (Saracatinib) Manufacturing
5,7-Difluoroquinazolin-4(3H)-one is the validated core intermediate in the commercial manufacturing route for the SRC/Abl kinase inhibitor AZD0530 (saracatinib difumarate), a clinical-stage oncology candidate. In the optimized industrial process, cyclization of 2-amino-4,6-difluorobenzamide with triethyl orthoformate under HCl catalysis at 140 °C yields 5,7-difluoroquinazolin-4(3H)-one, which then undergoes sequential functionalization to produce the final API [1]. The alternative 6,7-difluoroquinazolin-4(3H)-one regioisomer cannot be substituted into this synthetic sequence because the C-5 fluorine of the 5,7-isomer is uniquely positioned for subsequent alkoxylation with 4-hydroxytetrahydropyran under t-BuOK/THF reflux conditions—a regioselective transformation that is not geometrically or electronically possible with the 6,7-difluoro analog .
| Evidence Dimension | Industrial synthetic utility in validated pharmaceutical manufacturing route |
|---|---|
| Target Compound Data | Validated core intermediate for AZD0530 (saracatinib); scaled to >80 kg API production with 38% overall yield from 2,4,6-trifluorobenzonitrile starting material |
| Comparator Or Baseline | 6,7-Difluoroquinazolin-4(3H)-one (CAS not specified as AZD0530 intermediate): Not utilized in the validated AZD0530 manufacturing route; lacks the C-5 fluorine available for alkoxylation |
| Quantified Difference | Qualitative binary differentiation: 5,7-isomer is the documented essential intermediate; 6,7-isomer is structurally incapable of supporting the required C-5 alkoxylation step |
| Conditions | Industrial manufacturing route: HCl-catalyzed cyclization at 140 °C; t-BuOK/THF reflux for C-5 alkoxylation; scaled to multi-kilogram production |
Why This Matters
Procurement of 5,7-difluoroquinazolin-4(3H)-one enables reproduction of a validated, scaled pharmaceutical synthetic route; alternative regioisomers require complete route redesign with unproven industrial feasibility.
- [1] Yaozh Drug Synthesis Database. Intermediate IX: 5,7-difluoroquinazolin-4(3H)-one. Synthetic route to AZD0530 (Saracatinib). Cyclization of benzamide with triethyl orthoformate/HCl at 140 °C; condensation with 4-hydroxytetrahydropyran under t-BuOK in refluxing THF. View Source
